Thermotropic Phase Stability: Higher Transition Temperatures and Enthalpy than Palmitate and Oleate Analogs
Cholest-5-en-3-yl octadecanoate (cholesteryl stearate, ChS) exhibits the highest solid-to-liquid crystal transition temperatures and enthalpies among common long-chain saturated and monounsaturated cholesteryl esters. Direct head-to-head comparison by DSC demonstrates that the solid-to-smectic (or cholesteric) transition for ChS occurs at a higher temperature than for cholesteryl palmitate (ChP) and is markedly higher than for cholesteryl oleate (ChO), reflecting the stabilizing effect of the longer, saturated C18 chain [1]. The transition from crystalline to isotropic liquid for ChS is reported at 83 °C, which is higher than the analogous transitions for ChP (78.8 °C) and ChO (48.3 °C) [1].
| Evidence Dimension | Crystalline to Isotropic Liquid Transition Temperature |
|---|---|
| Target Compound Data | 83 °C |
| Comparator Or Baseline | Cholesteryl Palmitate (ChP): 78.8 °C; Cholesteryl Oleate (ChO): 48.3 °C |
| Quantified Difference | +4.2 °C over ChP; +34.7 °C over ChO |
| Conditions | Differential Scanning Calorimetry (DSC) |
Why This Matters
This data defines the precise thermal processing window for applications in liquid crystal research, ensuring that ChS maintains its mesophase structure at temperatures where other esters like ChO would have already melted to an isotropic liquid.
- [1] Kishimoto, H., Iwasaki, T., & Yonese, M. (1986). Thermodynamic and Viscometric Studies on the Thermotropic Phase-Stability of Cholesteryl Myristate, Palmitate, Stearate, and Oleate. Chemical and Pharmaceutical Bulletin, 34(7), 2698-2709. DOI: 10.1248/cpb.34.2698. View Source
